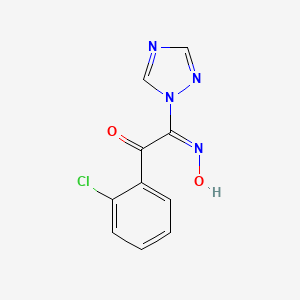
(2E)-1-(2-Chlorophenyl)-2-(N-hydroxyimino)-2-(1H-1,2,4-triazol-1-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2-Chlorophenyl)-2-(N-hydroxyimino)-2-(1H-1,2,4-triazol-1-YL)ethan-1-one is a chemical compound that features a triazole ring, a chlorophenyl group, and a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-Chlorophenyl)-2-(N-hydroxyimino)-2-(1H-1,2,4-triazol-1-YL)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with an appropriate nucleophile.
Formation of the Hydroxyimino Group: The hydroxyimino group can be formed by the reaction of a carbonyl compound with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The triazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Compounds containing triazole rings have shown significant antimicrobial activity.
Anticancer Agents: The hydroxyimino group can interact with biological targets, potentially leading to anticancer properties.
Industry
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: The unique structure of the compound can be exploited in the design of new materials with specific properties.
作用機序
The mechanism of action of (2E)-1-(2-Chlorophenyl)-2-(N-hydroxyimino)-2-(1H-1,2,4-triazol-1-YL)ethan-1-one involves its interaction with various molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group but different functional groups attached.
Hydroxyimino Derivatives: Compounds with a hydroxyimino group but different aromatic or heterocyclic rings.
Uniqueness
(2E)-1-(2-Chlorophenyl)-2-(N-hydroxyimino)-2-(1H-1,2,4-triazol-1-YL)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, chlorophenyl group, and hydroxyimino group in a single molecule allows for a diverse range of interactions and applications.
特性
IUPAC Name |
(2E)-1-(2-chlorophenyl)-2-hydroxyimino-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O2/c11-8-4-2-1-3-7(8)9(16)10(14-17)15-6-12-5-13-15/h1-6,17H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBXEZCHRACDIY-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=NO)N2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C(=N\O)/N2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
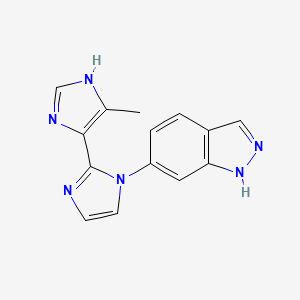
![4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol](/img/structure/B5408480.png)
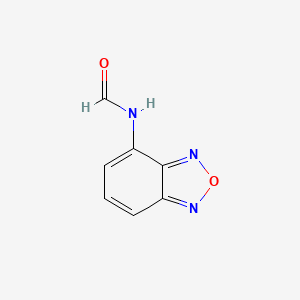
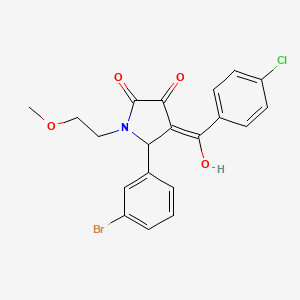
![6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile](/img/structure/B5408499.png)
![2-methyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]propan-2-amine;hydrochloride](/img/structure/B5408503.png)
![2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5408506.png)
![N-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-phenylethoxy)phenyl]methanamine;hydrochloride](/img/structure/B5408513.png)
![(2E)-3-(4-bromophenyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]prop-2-enamide](/img/structure/B5408524.png)

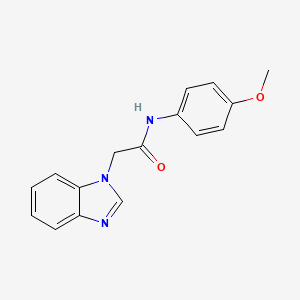
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5408547.png)

![methyl 3-({[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)propanoate](/img/structure/B5408556.png)
